molecular formula C27H28N2O4 B7729730 ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate

ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate

Cat. No.: B7729730
M. Wt: 444.5 g/mol
InChI Key: FIRWJRKWKBDSMQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate is a complex organic compound that features a combination of indole and benzoate structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst . The resulting indole derivative is then further modified through a series of reactions to introduce the 3,4-dimethoxyphenyl and benzoate groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate is unique due to its combination of indole and benzoate structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets .

Biological Activity

Ethyl 4-{[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole and benzoate structure, which contributes to its unique biological profile. The combination of these moieties allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Property Details
IUPAC Name This compound
Molecular Formula C27H28N2O4
Molecular Weight 440.52 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The indole moiety is known for its ability to bind to serotonin receptors, which may influence neurotransmission and exhibit antidepressant effects. Additionally, the compound may interact with enzymes involved in inflammation and cell signaling pathways, contributing to its anti-inflammatory and anticancer properties .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been explored in various studies. Indole derivatives are known for their anticancer effects due to their capacity to induce apoptosis in cancer cells and inhibit tumor growth. This compound may function similarly by modulating key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have examined the biological activities of compounds related to this compound:

  • Antiviral Efficacy : A study demonstrated that structurally similar compounds effectively inhibited the entry of Ebola virus into host cells with EC50 values below 10 μM .
  • Anticancer Activity : Research on indole derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
  • Inflammation Reduction : In vitro assays showed that certain derivatives reduced levels of inflammatory markers significantly compared to controls .

Properties

IUPAC Name

ethyl 4-[[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-5-33-27(30)18-10-13-20(14-11-18)29-26(19-12-15-23(31-3)24(16-19)32-4)25-17(2)28-22-9-7-6-8-21(22)25/h6-16,26,28-29H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWJRKWKBDSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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